molecular formula C17H16O3S B12589519 Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- CAS No. 647028-05-5

Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-

Cat. No.: B12589519
CAS No.: 647028-05-5
M. Wt: 300.4 g/mol
InChI Key: FPHODLGOELVJDN-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-: is an organic compound characterized by a benzene ring substituted with a methoxy group and a phenylsulfonyl-cyclobutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- typically involves the reaction of 1-methoxy-4-(phenylsulfonyl)benzene with cyclobutene under specific conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the cyclobutenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique functional groups allow for diverse chemical transformations .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl groups.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-(2-phenylethenyl)-
  • Benzene, 1-methyl-4-(phenylsulfonyl)-
  • Benzene, 1-methoxy-4-(2-phenylethyl)-

Comparison: The cyclobutenyl group can undergo ring-opening reactions, providing access to a variety of functionalized derivatives .

This detailed article provides a comprehensive overview of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- and its significance in various fields of scientific research

Properties

CAS No.

647028-05-5

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-methoxybenzene

InChI

InChI=1S/C17H16O3S/c1-20-14-9-7-13(8-10-14)16-11-12-17(16)21(18,19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

FPHODLGOELVJDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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